molecular formula C5H7ClF3N3 B13557857 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

Katalognummer: B13557857
Molekulargewicht: 201.58 g/mol
InChI-Schlüssel: KYTTXTOIFOHEDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C5H5F3N2·HCl. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The trifluoromethyl group and the amine functionality make this compound particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with an amine source under acidic conditions. One common method includes the use of methyl hydrazine hydrochloride as a starting material, which reacts with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product. The use of flow chemistry for lithiation and electrophilic trapping has also been explored to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the amine functionality but shares the trifluoromethyl group.

Uniqueness

3-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is unique due to its combination of a trifluoromethyl group and an amine functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C5H7ClF3N3

Molekulargewicht

201.58 g/mol

IUPAC-Name

5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C5H6F3N3.ClH/c1-2-3(9)4(11-10-2)5(6,7)8;/h9H2,1H3,(H,10,11);1H

InChI-Schlüssel

KYTTXTOIFOHEDD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NN1)C(F)(F)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.